molecular formula C9H10N4O2 B2552595 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide CAS No. 457051-27-3

5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide

Cat. No. B2552595
CAS RN: 457051-27-3
M. Wt: 206.205
InChI Key: KRYLHKLNUXTQJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazoline derivatives, which are structurally related to 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide, involves the cyclization of various -1-[2-(alkoxy)phenyl]-3-(furan-2-yl) prop-2-en-1-one with N-substituted phenyl hydrazine in the presence of acetic acid in ethanol. This process leads to the formation of novel compounds with potential antibacterial properties. The reaction is facilitated by the acidic environment, which likely promotes the formation of the hydrazone intermediate that subsequently cyclizes to form the pyrazoline core .

Molecular Structure Analysis

The molecular structures of the synthesized pyrazoline derivatives were elucidated using a combination of spectroscopic techniques, including infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and electrospray ionization mass spectrometry (ESI-MS). Elemental analyses were also performed to confirm the purity of the compounds. These techniques are essential for determining the structural features of the synthesized compounds, such as the substitution pattern on the pyrazoline ring and the nature of the functional groups attached to the furan moiety .

Chemical Reactions Analysis

The synthesis of related heterocyclic ensembles, such as [2-(1H-pyrazol-1-yl)thiazol-4-yl]furoxans, involves the condensation of (2-hydrazinylthiazol-4-yl)furoxan hydrobromides with linear 1,3-diketones. This reaction proceeds through the formation of a hydroxypyrazoline intermediate, which is a key step in the formation of the final heterocyclic product. The presence of the furoxan moiety, which acts as a nitric oxide donor, and the pharmacophoric pyrazolylthiazole fragment suggests that these compounds may have interesting pharmacological properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide are not detailed in the provided papers, the properties of similar compounds can be inferred. The pyrazoline derivatives synthesized in the first study likely exhibit characteristics typical of aromatic heterocycles, such as moderate to high stability and potential for varied biological activity. The antibacterial activity of these compounds was evaluated in vitro, and some derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, indicating that these compounds could serve as leads for the development of new antibacterial agents . The presence of the furoxan moiety in the compounds from the second study suggests that these compounds may also have vasodilatory properties due to the release of nitric oxide .

Scientific Research Applications

Biomedical Applications

  • Antioxidant and Enzyme Inhibitory Activities : Novel hybrids containing pyrazole, naphthalene, and pyrazoline/isoxazoline moiety have demonstrated potent antioxidant activity and were effective as 15-lipoxygenase (15-LOX) inhibitors. Some compounds exhibited superior radical scavenging activity and 15-LOX inhibition potency, showing significant in vivo antioxidant potential at a dose of 100 mg/kg body weight. Molecular docking supported the compounds' potential as antioxidants and enzyme inhibitors (Ali et al., 2020).

  • Antidepressant Properties : Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides displayed antidepressant activity. Specifically, one derivative demonstrated a significant reduction in immobility time in force swimming and tail suspension tests, indicating potential use as antidepressant medications (Mathew et al., 2014).

  • Antidiabetic Agents : Acidic azoles, including pyrazol-3-ones, have shown plasma glucose-lowering activity in diabetic mice models. They present promising new classes of potential antidiabetic agents (Kees et al., 1995).

  • Anti-Inflammatory and COX-1/2 Inhibition : Novel non-acidic polysubstituted pyrazoles and pyrano[2,3‐c]pyrazoles exhibited remarkable anti‐inflammatory profiles and COX‐2 inhibition. Some analogs displayed distinctive COX‐2 selectivity, suggesting their potential as selective anti‐inflammatory COX‐2 inhibitors (Faidallah & Rostom, 2017).

  • Glycogen Phosphorylase Inhibitors : Novel 5‐(1‐aryl‐1H‐pyrazol‐3‐yl)‐1H‐tetrazoles demonstrated significant in vivo antihyperglycemic activity. The compounds showed potential in inhibiting glycogen phosphorylase, which supports their use in antidiabetic therapy (Kattimani et al., 2019).

  • Xanthine Oxidoreductase Inhibition : Y-700, a derivative of 1H-pyrazole, was found to be a potent inhibitor of xanthine oxidoreductase, suggesting its application in the treatment of hyperuricemia and related diseases (Fukunari et al., 2004).

  • Analgesic and Anti-Inflammatory Agents : 5-trifluoromethyl-4,5-dihydro-1H-1-carboxyamidepyrazoles demonstrated significant analgesic and anti-inflammatory properties in animal models, indicating their potential as novel analgesic and anti-inflammatory agents (Sauzem et al., 2008).

Future Directions

Pyrazole-based compounds, including 5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide, have shown potential in various applications, from medicinal chemistry to the development of new drugs . Future research could focus on further exploring the diverse and valuable synthetic, biological, and photophysical properties of these compounds . For instance, one study demonstrated that a fluorinated pyrazole compound had excellent inhibition effect on barnyard grass in greenhouse experiment , suggesting potential applications in agriculture.

properties

IUPAC Name

5-(pyrazol-1-ylmethyl)furan-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-12-9(14)8-3-2-7(15-8)6-13-5-1-4-11-13/h1-5H,6,10H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYLHKLNUXTQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC=C(O2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328084
Record name 5-(pyrazol-1-ylmethyl)furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666561
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(1H-pyrazol-1-ylmethyl)-2-furohydrazide

CAS RN

457051-27-3
Record name 5-(pyrazol-1-ylmethyl)furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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